Carboxy-PTIO potassium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

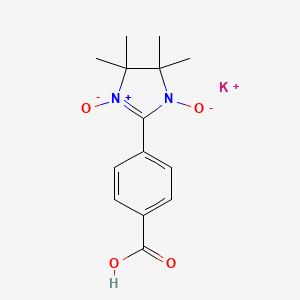

potassium;4-(4,4,5,5-tetramethyl-1,3-dioxidoimidazol-1-ium-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N2O4.K/c1-13(2)14(3,4)16(20)11(15(13)19)9-5-7-10(8-6-9)12(17)18;/h5-8H,1-4H3,(H,17,18);/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYIQXAMAUOMKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C([N+](=C(N1[O-])C2=CC=C(C=C2)C(=O)O)[O-])(C)C)C.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17KN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Carboxy-PTIO Potassium: A Potent Nitric Oxide Scavenger

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Carboxy-PTIO potassium, a widely used scavenger of nitric oxide (NO). It is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating the multifaceted roles of nitric oxide in biological systems.

Introduction

This compound (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide potassium salt) is a water-soluble and stable free radical that serves as a potent and specific scavenger of nitric oxide.[1][2] Its ability to rapidly react with and neutralize NO makes it an indispensable tool for elucidating the physiological and pathological functions of this ubiquitous signaling molecule.[3][4] In experimental settings, Carboxy-PTIO is utilized to inhibit NO-dependent pathways, thereby allowing researchers to probe the consequences of NO depletion in various biological processes, including neurotransmission, vasodilation, and inflammation.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Synonyms | 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide potassium salt | [6] |

| Molecular Formula | C₁₄H₁₆KN₂O₄ | |

| Molecular Weight | 315.39 g/mol | |

| Appearance | Powder | [6] |

| Solubility | Soluble in water (to 10 mM) and ethanol (to 25 mM). | |

| Storage | Desiccate at -20°C. | |

| Purity | ≥98% (TLC) | [6] |

Mechanism of Action: Nitric Oxide Scavenging

Carboxy-PTIO functions as a nitric oxide scavenger through a direct chemical reaction. As a stable nitronyl nitroxide radical, it reacts with nitric oxide in a stoichiometric manner to produce nitrogen dioxide (NO₂) and the corresponding imino nitroxide derivative, carboxy-PTI.[7][8]

The fundamental reaction is as follows:

Carboxy-PTIO + NO → Carboxy-PTI + NO₂ [8]

This reaction effectively removes free NO from the biological milieu, thereby preventing its interaction with downstream targets such as soluble guanylate cyclase (sGC).[9]

It is important to note that the product of this reaction, nitrogen dioxide (NO₂), is itself a reactive species and can participate in further reactions.[7]

Quantitative Data

The efficacy of Carboxy-PTIO as a nitric oxide scavenger and its influence on various biological processes have been quantified in numerous studies. A selection of this data is presented in Table 2.

| Parameter | Value | Experimental System | Reference(s) |

| Reaction Rate Constant (with NO₂) | (1.5 - 2.0) x 10⁷ M⁻¹s⁻¹ | Electrochemical generation | [7] |

| IC₅₀ (S-nitrosation inhibition by DEA/NO) | 0.11 ± 0.03 mM | In vitro | [9] |

| EC₅₀ (Inhibition of 3-nitrotyrosine formation) | 36 ± 5 µM | In vitro (from free tyrosine) | [9] |

| EC₅₀ (Stimulation of peroxynitrite-mediated GSH nitrosation) | 0.12 ± 0.03 mM | In vitro | [9] |

Experimental Protocols

In Vitro Application: Cell Culture

This protocol provides a general guideline for using this compound to scavenge nitric oxide in a cell culture setting.

Materials:

-

This compound salt

-

Sterile, deionized water or appropriate buffer (e.g., PBS)

-

Cell culture medium

-

Cells of interest

-

Nitric oxide donor (e.g., SNAP, SNP) or stimulant for endogenous NO production (e.g., LPS, IFN-γ)

Protocol:

-

Preparation of Carboxy-PTIO Stock Solution:

-

Aseptically prepare a stock solution of this compound in sterile, deionized water or buffer. A common stock concentration is 10 mM.

-

Filter-sterilize the stock solution through a 0.22 µm syringe filter.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Cell Treatment:

-

Plate cells at the desired density and allow them to adhere or reach the desired confluency.

-

Pre-treat the cells with Carboxy-PTIO at the desired final concentration (typically in the range of 10-200 µM) for a specific duration (e.g., 1 hour) before inducing NO production.[3] The optimal concentration and pre-incubation time should be determined empirically for each cell type and experimental condition.

-

Induce nitric oxide production using an appropriate NO donor or stimulant.

-

Incubate the cells for the desired experimental period.

-

-

Assessment of Nitric Oxide Scavenging:

-

The efficacy of NO scavenging can be assessed by measuring the accumulation of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.[10][11] The addition of Carboxy-PTIO can enhance the sensitivity of the Griess assay by converting NO to NO₂⁻.[10]

-

Alternatively, the effect of NO scavenging can be determined by measuring a downstream biological response known to be mediated by nitric oxide, such as cGMP levels.[9]

-

In Vivo Application: Animal Models

This protocol provides a general guideline for the in vivo administration of this compound in rodent models.

Materials:

-

This compound salt

-

Sterile saline (0.9% NaCl) or other appropriate vehicle

-

Animal model (e.g., mouse, rat)

Protocol:

-

Preparation of Dosing Solution:

-

Aseptically prepare a solution of this compound in sterile saline. The concentration should be calculated based on the desired dose and the injection volume.

-

Ensure the solution is fully dissolved and sterile.

-

-

Administration:

-

Carboxy-PTIO can be administered via various routes, including intravenous (i.v.) or intraperitoneal (i.p.) injection.

-

A reported in vivo dosing regimen in rats is an intravenous infusion of 0.056-1.70 mg/kg/min for 1 hour.[3][12] In mice, intraperitoneal injections of 2 mg in 200 µL PBS twice daily have been used.[13]

-

The optimal dose, route, and frequency of administration will depend on the specific animal model and experimental goals and should be determined through pilot studies.

-

-

Monitoring and Analysis:

-

Monitor the animals for any physiological changes.

-

At the end of the experiment, tissues or biological fluids can be collected to assess the effects of NO scavenging on relevant biomarkers or pathological outcomes.

-

Role in Investigating Signaling Pathways

Carboxy-PTIO is a critical tool for dissecting the role of nitric oxide in various signaling pathways. One of the most well-characterized of these is the NO/cyclic guanosine monophosphate (cGMP) pathway.

The NO/cGMP Signaling Pathway

Nitric oxide produced by nitric oxide synthase (NOS) enzymes diffuses to target cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then acts as a second messenger, activating downstream effectors such as protein kinase G (PKG), which in turn phosphorylate various target proteins, leading to a physiological response (e.g., smooth muscle relaxation).

Carboxy-PTIO intervenes at the very beginning of this cascade by scavenging NO, thereby preventing the activation of sGC and the subsequent production of cGMP. This allows researchers to confirm whether a particular biological effect is indeed mediated by the NO/cGMP pathway.[5][9]

Interactions with Other Reactive Species

While Carboxy-PTIO is a highly effective NO scavenger, it is important to be aware of its potential interactions with other reactive species, such as peroxynitrite (ONOO⁻). Peroxynitrite is formed from the rapid reaction of nitric oxide with superoxide radicals.

Studies have shown that Carboxy-PTIO can inhibit the formation of 3-nitrotyrosine, a marker of peroxynitrite-mediated damage.[9] However, the interactions can be complex, and in some contexts, Carboxy-PTIO has been observed to potentiate certain effects of peroxynitrite donors.[9] Therefore, careful consideration of the specific experimental conditions and potential confounding reactions is warranted when interpreting results.

Conclusion

This compound is a powerful and versatile tool for investigating the roles of nitric oxide in health and disease. Its ability to specifically scavenge NO allows for the targeted inhibition of NO-dependent signaling pathways, providing valuable insights into a wide range of biological phenomena. This guide has provided a comprehensive overview of its properties, mechanism of action, and practical applications, which should serve as a valuable resource for researchers in the field. As with any chemical probe, a thorough understanding of its reactivity and potential off-target effects is crucial for the design of robust experiments and the accurate interpretation of data.

References

- 1. researchgate.net [researchgate.net]

- 2. NO Detection Carboxy-PTIO | CAS 148819-93-6 Dojindo [dojindo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Carboxy-PTIO | Nitric Oxide Scavenger [stressmarq.com]

- 5. Activation of Distinct cAMP-Dependent and cGMP-Dependent Pathways by Nitric Oxide in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carboxy-PTIO 148819-94-7 [sigmaaldrich.com]

- 7. Reactions of PTIO and carboxy-PTIO with *NO, *NO2, and O2-* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitric oxide scavenger carboxy-PTIO potentiates the inhibition of dopamine uptake by nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interference of carboxy-PTIO with nitric oxide- and peroxynitrite-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improved detection of nitric oxide radical (NO.) production in an activated macrophage culture with a radical scavenger, carboxy PTIO and Griess reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. The nitric oxide radical scavenger carboxy-PTIO reduces the immunosuppressive activity of myeloid-derived suppressor cells and potentiates the antitumor activity of adoptive cytotoxic T lymphocyte immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Carboxy-PTIO Potassium Salt: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxy-PTIO potassium salt, a water-soluble derivative of 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO), is a potent and widely utilized nitric oxide (NO) scavenger in biomedical research. Its ability to stoichiometrically react with and quench NO makes it an invaluable tool for investigating the multifaceted roles of nitric oxide in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound salt, with a focus on providing practical information for laboratory use. Detailed experimental protocols for its application in nitric oxide detection and scavenging are presented, alongside a summary of its quantitative properties in clearly structured tables and diagrams of its mechanism of action and experimental workflows.

Chemical Structure and Identification

This compound salt is chemically known as 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide potassium salt.[1] It is an organic radical characterized by a five-membered imidazoline ring with two N-oxide groups and a carboxyphenyl substituent. The presence of the carboxyl group enhances its water solubility compared to its parent compound, PTIO.

Molecular Structure:

Physicochemical Properties

The utility of this compound salt in experimental settings is largely dictated by its physical and chemical characteristics. A summary of these properties is provided in the tables below.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | Blue powder/crystalline solid | [2][3] |

| Purity | ≥98% (TLC, HPLC) | [1][2][6] |

| Melting Point | >270 °C | [6] |

| Storage Temperature | -20°C | [2][3] |

| Stability | ≥ 4 years when stored at -20°C | [5] |

Table 2: Solubility Data

| Solvent | Solubility | Reference(s) |

| Water | 100 mg/mL | [6] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 35 mg/mL | [5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |

| Methanol | Soluble | [6] |

| Ethanol | 1.6 mg/mL | [5] |

| Dimethylformamide (DMF) | 3.3 mg/mL | [5] |

Table 3: Spectroscopic Data

| Spectroscopic Method | Wavelength (λmax) | Reference(s) |

| UV-Vis Absorbance | 232, 282, 368 nm | [5] |

Mechanism of Nitric Oxide Scavenging

Carboxy-PTIO functions as a nitric oxide scavenger through a direct radical-radical reaction. It stoichiometrically reacts with nitric oxide (NO) to produce 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI) and nitrogen dioxide (NO₂).[1][7] This reaction effectively removes free NO from the biological system under investigation.

Caption: Reaction of Carboxy-PTIO with Nitric Oxide.

Experimental Protocols

This compound salt is a versatile tool employed in a range of experimental techniques to probe the function of nitric oxide. Below are detailed methodologies for some of its key applications.

Quantification of Nitric Oxide using the Griess Assay in Cell Culture

The Griess assay is a common colorimetric method to indirectly measure NO production by quantifying its stable breakdown product, nitrite (NO₂⁻). Carboxy-PTIO can be used as a negative control to confirm that the measured nitrite is indeed derived from NO.

Materials:

-

This compound salt

-

Cell culture medium appropriate for the cell line of interest

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) (or other stimuli to induce NO production)

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

-

Working Griess Reagent: Mix equal volumes of Solution A and Solution B immediately before use.

-

-

Sodium nitrite (NaNO₂) standard solutions (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells (e.g., murine macrophages like J774.1) in a 96-well plate at a suitable density and allow them to adhere overnight.[6]

-

Treatment:

-

Pre-treat the cells with various concentrations of Carboxy-PTIO (e.g., 10-300 µM) for 1-2 hours.[6]

-

Stimulate the cells with an NO-inducing agent (e.g., LPS at 1 µg/mL and IFN-γ at 10 ng/mL) in the presence or absence of Carboxy-PTIO.[8] Include appropriate controls (untreated cells, cells with Carboxy-PTIO alone, cells with stimulus alone).

-

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for NO production.

-

Sample Collection: Carefully collect the cell culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of each supernatant to a new 96-well plate.

-

Prepare a standard curve by adding 50 µL of known concentrations of sodium nitrite (e.g., 0-100 µM) to separate wells.

-

Add 50 µL of the freshly prepared working Griess Reagent to all wells containing supernatant and standards.

-

-

Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light.[8]

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader.[8] Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. The reduction in nitrite concentration in the presence of Carboxy-PTIO indicates its NO scavenging activity.

Electron Paramagnetic Resonance (EPR) Spectroscopy for NO Detection

EPR spectroscopy is a highly sensitive technique for the direct detection of paramagnetic species, including the product of the Carboxy-PTIO and NO reaction.

Materials:

-

This compound salt

-

Source of nitric oxide (e.g., NO-donor compound or biological sample)

-

EPR spectrometer

-

Capillary tubes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Carboxy-PTIO in an appropriate buffer (e.g., phosphate buffer, pH 7.4).

-

For in vitro measurements, mix the Carboxy-PTIO solution with the NO-containing sample. For cell culture experiments, the supernatant from treated cells can be used.[3]

-

-

EPR Measurement:

-

Transfer the sample mixture into a capillary tube.

-

Place the capillary tube into the EPR spectrometer cavity.

-

Acquire the EPR spectrum. Typical instrument settings for X-band EPR are:

-

Microwave Frequency: ~9.8 GHz

-

Microwave Power: 20 mW

-

Modulation Amplitude: 0.5 - 1 G

-

Sweep Width: 70 G

-

Center Field: ~3517 G

-

Temperature: Room temperature[9]

-

-

-

Data Analysis: The reaction of Carboxy-PTIO with NO results in the formation of Carboxy-PTI, which has a distinct EPR spectrum. The amplitude of the Carboxy-PTI signal is proportional to the amount of NO scavenged.[3] A linear relationship between the signal amplitude and NO concentration can be established for quantification.[3]

In Vitro Vasodilation Assay

Carboxy-PTIO can be used to investigate the role of NO in endothelium-dependent vasodilation.

Materials:

-

Isolated blood vessel rings (e.g., rabbit thoracic aorta)

-

Organ bath system with force transducer

-

Krebs-Henseleit solution

-

Phenylephrine (or other vasoconstrictor)

-

Acetylcholine (or other endothelium-dependent vasodilator)

-

This compound salt

Procedure:

-

Tissue Preparation: Isolate blood vessels and cut them into rings. Mount the rings in an organ bath filled with Krebs-Henseleit solution, aerated with 95% O₂ and 5% CO₂ at 37°C.

-

Equilibration: Allow the vessel rings to equilibrate under a resting tension.

-

Pre-contraction: Contract the vessel rings with a vasoconstrictor like phenylephrine to achieve a stable submaximal contraction.

-

Vasodilation: Once a stable contraction is achieved, cumulatively add a vasodilator like acetylcholine to induce endothelium-dependent relaxation.

-

NO Scavenging: In a parallel experiment, pre-incubate the vessel rings with Carboxy-PTIO (e.g., 10-100 µM) before adding the vasoconstrictor.[10]

-

Data Analysis: Record the changes in tension. The inhibition of acetylcholine-induced relaxation in the presence of Carboxy-PTIO indicates that the vasodilation is mediated by nitric oxide.[10]

Caption: Workflow for Vasodilation Assay with Carboxy-PTIO.

Conclusion

This compound salt is an indispensable tool for researchers investigating the biological significance of nitric oxide. Its well-defined chemical structure, favorable physicochemical properties, and specific reactivity with NO allow for reliable and reproducible experimental outcomes. The detailed protocols and data presented in this guide are intended to facilitate the effective use of Carboxy-PTIO in a variety of research applications, ultimately contributing to a deeper understanding of nitric oxide signaling in health and disease. Researchers should, however, be aware of potential side reactions and the impact of the reaction product, Carboxy-PTI, which may have its own biological effects.[7] Careful experimental design and appropriate controls are therefore essential for the accurate interpretation of results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Reactions of PTIO and carboxy-PTIO with *NO, *NO2, and O2-* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reaction between imidazolineoxil N-oxide (carboxy-PTIO) and nitric oxide released from cultured endothelial cells: quantitative measurement of nitric oxide by ESR spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NO Detection Carboxy-PTIO | CAS 148819-93-6 Dojindo [dojindo.com]

- 5. Interference of carboxy-PTIO with nitric oxide- and peroxynitrite-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved detection of nitric oxide radical (NO.) production in an activated macrophage culture with a radical scavenger, carboxy PTIO and Griess reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitric oxide scavenger carboxy-PTIO potentiates the inhibition of dopamine uptake by nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Effect of the NO scavenger carboxy-ptio on endothelium-dependent vasorelaxation of various blood vessels from rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stoichiometry of Carboxy-PTIO and Nitric Oxide: A Technical Guide for Researchers

An In-depth Examination of the Reaction Dynamics for Scientists and Drug Development Professionals

Introduction

2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (Carboxy-PTIO) is a widely utilized scavenger of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. Its application in research is pivotal for elucidating the specific roles of NO. However, a comprehensive understanding of the stoichiometry of the reaction between Carboxy-PTIO and NO is crucial for the accurate interpretation of experimental results. This technical guide provides a detailed analysis of the reaction mechanism, quantitative parameters, and experimental protocols relevant to the study of this interaction.

Reaction Mechanism and Stoichiometry

The reaction between Carboxy-PTIO and nitric oxide is more complex than a simple one-to-one interaction. The overall stoichiometry is variable, ranging from 1:1 to 2:1 (NO:Carboxy-PTIO), and is dependent on the reaction conditions and the relative concentrations of the reactants.[1][2] The process can be described by a primary reaction followed by a potential catalytic cycle.

Primary Reaction (Reaction 1):

Carboxy-PTIO, a stable radical, reacts with nitric oxide to form 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI) and nitrogen dioxide (NO₂).[1][2]

Carboxy-PTIO + NO → Carboxy-PTI + NO₂

Catalytic Cycle (Reactions 2 and 3):

The nitrogen dioxide produced in the primary reaction can then participate in a catalytic cycle, which consumes an additional molecule of nitric oxide.

-

Reaction 2: NO₂ rapidly oxidizes a molecule of Carboxy-PTIO to its oxoammonium cation (Carboxy-PTIO⁺).[2][3] NO₂ + Carboxy-PTIO → Carboxy-PTIO⁺ + NO₂⁻

-

Reaction 3: The Carboxy-PTIO⁺ cation is then readily reduced by another molecule of NO, regenerating Carboxy-PTIO and producing a nitrite ion (NO₂⁻).[2][3] Carboxy-PTIO⁺ + NO → Carboxy-PTIO + NO⁺ (which is rapidly hydrolyzed to NO₂⁻)

This catalytic cycle results in the net consumption of a second NO molecule without the net loss of a Carboxy-PTIO molecule, thus shifting the stoichiometry towards 2:1 (NO:Carboxy-PTIO).[1][2]

Quantitative Data

The reaction kinetics of Carboxy-PTIO with nitric oxide and its intermediates have been characterized, revealing significant differences in the reaction rates of the individual steps.

| Reaction Step | Reactants | Products | Rate Constant (k) | Reference |

| Reaction 1 | Carboxy-PTIO + NO | Carboxy-PTI + NO₂ | 6-10 x 10³ M⁻¹s⁻¹ | [1] |

| Overall Reaction | Carboxy-PTIO + NO | NO₂⁻/NO₃⁻ | 1 x 10⁴ M⁻¹s⁻¹ (at pH 7.4) | |

| Reaction 2 | NO₂ + Carboxy-PTIO | Carboxy-PTIO⁺ + NO₂⁻ | 1.5 - 2 x 10⁷ M⁻¹s⁻¹ | [3] |

| Reaction 3 | Carboxy-PTIO⁺ + NO | Carboxy-PTIO + NO₂⁻ | ~30-fold higher than Reaction 1 | [3] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the reaction pathway and a general experimental workflow for quantifying nitric oxide using Carboxy-PTIO.

References

Carboxy-PTIO Potassium in Models of Neurodegenerative Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), Huntington's Disease (HD), and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing global health challenge. A common thread in the complex pathophysiology of these disorders is the role of neuroinflammation and oxidative stress, where reactive nitrogen species (RNS), particularly nitric oxide (NO), play a multifaceted role. Produced by nitric oxide synthases (NOS), NO can be both a vital signaling molecule and a potent neurotoxin. In the context of neurodegeneration, the overproduction of NO, often by inducible NOS (iNOS) in activated microglia and astrocytes, contributes to neuronal damage and death.

Carboxy-PTIO potassium (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide potassium salt) is a potent and specific scavenger of nitric oxide.[1] It stoichiometrically reacts with NO to form nitrogen dioxide (NO2), thereby providing a valuable tool to investigate the pathological roles of NO and to explore the therapeutic potential of NO scavenging in models of neurodegenerative diseases.[2][3][4] This technical guide provides a comprehensive overview of the application of this compound in preclinical models of AD, PD, HD, and ALS, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways.

Mechanism of Action of this compound

Carboxy-PTIO is a stable water-soluble free radical that directly reacts with nitric oxide. This reaction effectively removes free NO from the biological system, preventing its downstream effects, which can be either physiological or pathological depending on the context. The primary reaction is the oxidation of NO to NO2. It is important to note that while Carboxy-PTIO is a powerful tool, its effects can be complex, and it has been shown to interfere with peroxynitrite-mediated reactions as well.[5]

This compound in Alzheimer's Disease Models

While direct studies utilizing Carboxy-PTIO in Alzheimer's disease models are not extensively documented in the reviewed literature, the foundational role of nitric oxide in Aβ-induced neurotoxicity provides a strong rationale for its use. Overproduction of NO by iNOS in microglia and astrocytes activated by amyloid-beta (Aβ) plaques is a key contributor to neuronal damage in AD.[3] This excess NO can lead to the formation of highly reactive peroxynitrite, causing oxidative and nitrative stress, mitochondrial dysfunction, and ultimately, neuronal apoptosis. Therefore, Carboxy-PTIO serves as a critical tool to dissect the contribution of NO to Aβ pathology.

Proposed Experimental Protocol: Aβ-Induced Neurotoxicity in Primary Neuronal Cultures

This protocol is a composite based on standard methods for assessing neuroprotection against Aβ toxicity.

1. Cell Culture:

-

Culture primary cortical or hippocampal neurons from embryonic day 18 (E18) rat pups on poly-D-lysine-coated plates in Neurobasal medium supplemented with B27.

-

Maintain cultures for 7-10 days to allow for maturation.

2. Preparation of Aβ Oligomers:

-

Dissolve synthetic Aβ1-42 peptide in hexafluoroisopropanol (HFIP), evaporate to form a film, and store at -20°C.

-

Resuspend the peptide film in DMSO to a stock concentration of 5 mM.

-

Dilute the stock to 100 µM in serum-free culture medium and incubate at 4°C for 24 hours to form oligomers.

3. Treatment:

-

Pre-treat neuronal cultures with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour.

-

Add prepared Aβ1-42 oligomers to the cultures at a final concentration known to induce neurotoxicity (e.g., 5-10 µM).

-

Co-incubate for 24-48 hours.

4. Assessment of Neuroprotection:

-

Cell Viability: Perform an MTT assay to quantify neuronal viability.

-

Apoptosis: Use TUNEL staining in conjunction with immunocytochemistry for a neuronal marker like MAP2 to quantify apoptotic neurons.

-

Nitric Oxide Production: Measure nitrite levels in the culture supernatant using the Griess assay as an indicator of NO production.

Quantitative Data from Analogous Studies (iNOS Inhibitors)

The following table summarizes data from studies using iNOS inhibitors in Aβ toxicity models, providing a basis for expected outcomes with Carboxy-PTIO.

| Model System | Toxin & Concentration | Inhibitor & Concentration | Outcome Measure | Result |

| Primary Rat Cortical Neurons | Aβ1-42 (10 µM) | L-NIL (iNOS inhibitor; 100 µM) | Cell Viability (MTT) | Significant improvement in cell viability compared to Aβ alone. |

| Primary Rat Cortical Neurons | Aβ1-42 (10 µM) | 1400W (iNOS inhibitor; 5 µM) | Cell Viability (MTT) | Significant improvement in cell viability compared to Aβ alone. |

| Primary Rat Cortical Neurons | Aβ1-42 (10 µM) | L-NIL (100 µM) or 1400W (5 µM) | Nitrite Production | Significant reduction in nitrite levels compared to Aβ alone.[4] |

Signaling Pathway in Alzheimer's Disease

This compound in Parkinson's Disease Models

Similar to Alzheimer's, direct evidence for Carboxy-PTIO in mainstream Parkinson's disease models like MPP+ toxicity is limited in the available literature. However, the neurotoxin MPP+, the active metabolite of MPTP, is known to induce oxidative stress and upregulate iNOS, leading to increased NO production and subsequent dopaminergic neuron death. Therefore, Carboxy-PTIO is a highly relevant tool for investigating the role of NO in PD pathogenesis.

Proposed Experimental Protocol: MPP+-Induced Neurotoxicity in SH-SY5Y Cells

This protocol is a composite based on standard methods for assessing neuroprotection against MPP+ toxicity.

1. Cell Culture:

-

Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS.

-

For differentiation, treat cells with retinoic acid (e.g., 10 µM) for 5-7 days.

2. Treatment:

-

Pre-treat differentiated SH-SY5Y cells with this compound (e.g., 10, 50, 100 µM) for 1 hour.

-

Add MPP+ iodide at a concentration known to induce cytotoxicity (e.g., 0.5-1 mM) for 24-48 hours.[6]

3. Assessment of Neuroprotection:

-

Cell Viability: Quantify cell viability using the MTT or LDH assay.[6]

-

Apoptosis: Assess apoptosis through caspase-3 activity assays or TUNEL staining.

-

Mitochondrial Function: Evaluate mitochondrial membrane potential using dyes like JC-1.

-

Nitric Oxide Production: Measure nitrite levels in the culture medium using the Griess assay.

Quantitative Data from Analogous Studies (NOS Inhibitors)

The following table summarizes data from studies using NOS inhibitors in PD models.

| Model System | Toxin & Concentration | Inhibitor & Concentration | Outcome Measure | Result |

| SH-SY5Y Cells | MPP+ (0.5 mM) | L-NAME (NOS inhibitor) | Cell Viability | Increased cell viability compared to MPP+ alone. |

| Primary Mesencephalic Cultures | MPP+ | NOS inhibitors | Dopaminergic Neuron Survival | Protection of dopaminergic neurons from MPP+-induced cell death.[7] |

| MPTP mouse model | MPTP | nNOS and iNOS gene knockout | Dopaminergic Neuron Loss | Protection from MPTP-induced neurotoxicity.[8] |

Signaling Pathway in Parkinson's Disease

This compound in Huntington's Disease Models

The 3-nitropropionic acid (3-NP) model is commonly used to study Huntington's disease as it induces selective striatal degeneration by inhibiting mitochondrial complex II.[9] This mitochondrial dysfunction leads to excitotoxicity, oxidative stress, and the involvement of nitric oxide in the neurodegenerative cascade.[10]

Experimental Protocol: 3-NP-Induced Toxicity in Striatal Neurons

This protocol is based on a study that utilized Carboxy-PTIO in a 3-NP model.[11]

1. Cell Culture:

-

Culture primary striatal neurons from embryonic day 18 (E18) rat pups on poly-D-lysine-coated plates.

2. Treatment:

-

Treat striatal neurons with 3-NP (e.g., 1-5 mM) to induce neurotoxicity.[11][12]

-

In a separate group, co-treat cells with 3-NP and this compound (e.g., in a concentration-dependent manner).[11]

3. Assessment of Neuroprotection:

-

Cell Viability: Measure cell viability using the MTT assay.

-

Apoptosis: Quantify apoptotic cells via TUNEL staining.

-

ROS Production: Assess intracellular reactive oxygen species levels.

Quantitative Data

| Model System | Toxin & Concentration | Treatment & Concentration | Outcome Measure | Result |

| STHdhQ111 Striatal Cells (mutant Huntingtin) | 3-NP (5 mM) | Carboxy-PTIO | Cell Death | Concentration-dependent inhibition of 3-NP-induced cell death.[11] |

| STHdhQ7 Striatal Cells (wild-type) | 3-NP (5 mM) | Carboxy-PTIO | Cell Death | Concentration-dependent inhibition of 3-NP-induced cell death.[11] |

Signaling Pathway in Huntington's Disease

This compound in Amyotrophic Lateral Sclerosis Models

In ALS, particularly in models involving mutant superoxide dismutase 1 (SOD1), neuroinflammation driven by microglia plays a crucial role in motor neuron degeneration. Activated microglia expressing mutant SOD1 release various neurotoxic factors, including nitric oxide, which directly contribute to motor neuron death.[1]

Experimental Protocol: Mutant SOD1 Microglia-Motor Neuron Co-culture

This protocol is based on a study that investigated the effects of Carboxy-PTIO in a non-contact co-culture system.

1. Cell Culture:

-

Isolate primary microglia and motor neurons from SOD1 G93A transgenic and non-transgenic rodent pups.

-

Establish a non-contact co-culture system using transwell inserts, with microglia cultured in the insert and motor neurons in the well below.[13]

2. Treatment:

-

Activate microglia with stimuli such as LPS if required.

-

Treat the microglial compartment with this compound.

3. Assessment of Neuroprotection:

-

Motor Neuron Survival: After a defined co-culture period (e.g., 7 days), fix and immunostain the motor neurons for markers like MAP2 and count the number of surviving neurons.[14]

-

Apoptosis: Perform TUNEL staining to assess apoptosis in the motor neuron population.

-

Nitric Oxide Production: Measure nitrite concentration in the culture medium using the Griess assay.

Quantitative Data

While a specific quantitative table from a Carboxy-PTIO study is not available, a study using a general iNOS inhibitor in a similar model provides expected outcomes.

| Model System | Treatment | Outcome Measure | Result |

| Mutant SOD1 Microglia-Motor Neuron Co-culture | iNOS inhibitor | Motor Neuron Survival | Prevention of motor neuron injury induced by activated microglia.[15] |

| Mutant SOD1 Microglia-Motor Neuron Co-culture | Catalase or Glutathione | Motor Neuron Survival | Prevention of motor neuron injury, indicating a role for oxidative stress.[15] |

Signaling Pathway in Amyotrophic Lateral Sclerosis

Conclusion

This compound is an invaluable pharmacological tool for elucidating the role of nitric oxide in the pathophysiology of neurodegenerative diseases. While its direct application has been documented in models of ALS and Huntington's disease, the strong evidence for NO's involvement in Alzheimer's and Parkinson's disease models underscores its potential utility in these areas as well. By effectively scavenging nitric oxide, Carboxy-PTIO allows researchers to dissect the complex signaling cascades leading to neuronal death and to evaluate the therapeutic potential of targeting the nitric oxide pathway. The experimental protocols and data presented in this guide provide a solid foundation for the design and implementation of future studies aimed at unraveling the intricate mechanisms of neurodegeneration and developing novel therapeutic strategies.

References

- 1. 2.2. Griess Assay to Measure Nitric Oxide Production by HD11 Cells [bio-protocol.org]

- 2. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 3. 2.3. Cell Viability Assay [bio-protocol.org]

- 4. Neuroprotective and neurorescuing effects of isoform-specific nitric oxide synthase inhibitors, nitric oxide scavenger, and antioxidant against beta-amyloid toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Mechanisms of nitric oxide-mediated neurotoxicity in primary brain cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The 3-NP Model of Striatal Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Mitochondrial Toxin 3-Nitropropionic Acid Induces Striatal Neurodegeneration via a c-Jun N-Terminal Kinase/c-Jun Module - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mutant SOD1 microglia-generated nitroxidative stress promotes toxicity to human fetal neural stem cell-derived motor neurons through direct damage and noxious interactions with astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Extracellular Mutant SOD1 Induces Microglial-Mediated Motoneuron Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resources.rndsystems.com [resources.rndsystems.com]

A Technical Guide to Carboxy-PTIO Potassium Salt: Solubility, Stability, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxy-PTIO potassium salt is a water-soluble and stable nitronyl nitroxide radical widely employed as a potent scavenger of nitric oxide (NO). Its ability to react stoichiometrically with NO makes it an invaluable tool in elucidating the multifaceted roles of NO in various physiological and pathological processes. This technical guide provides an in-depth overview of the solubility and stability of this compound salt, alongside detailed experimental protocols for its application in nitric oxide scavenging, in vivo studies, and cell-based assays.

Chemical and Physical Properties

This compound salt, or 2-(4-carboxyphenyl)-4,5-dihydro-4,4,5,5-tetramethyl-1H-imidazol-1-yloxy-3-oxide potassium salt, is a blue crystalline solid. Its properties make it a versatile tool for NO-related research.

Solubility

The solubility of this compound salt in various solvents is crucial for the preparation of stock solutions and experimental buffers. The following table summarizes its solubility in common laboratory solvents.

| Solvent | Solubility | Reference(s) |

| Water | 100 mg/mL | [1] |

| PBS (pH 7.2) | ~35 mg/mL | [2] |

| Ethanol | ~1.6 mg/mL | [2] |

| DMSO | ~1.4 mg/mL | [2] |

| Dimethyl formamide (DMF) | ~3.3 mg/mL | [2] |

Note: When preparing stock solutions in organic solvents, it is recommended to purge the solvent with an inert gas. For biological experiments, ensure the final concentration of the organic solvent is insignificant to avoid physiological effects.[2]

Stability

Proper storage is essential to maintain the integrity and activity of this compound salt.

| Condition | Stability | Reference(s) |

| Solid at -20°C | ≥ 2-4 years | [3] |

| Aqueous Solution | Not recommended for storage longer than one day | [2] |

Mechanism of Action: Nitric Oxide Scavenging

Carboxy-PTIO functions as a nitric oxide scavenger by reacting directly with the NO radical. This reaction converts NO to nitrogen dioxide (NO₂) and Carboxy-PTIO is reduced to 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI).[4]

Figure 1: Reaction of Carboxy-PTIO with Nitric Oxide.

It is important to note that the reaction product, Carboxy-PTI, may exhibit biological activity, which should be considered when interpreting experimental results.[4] Furthermore, Carboxy-PTIO can interfere with peroxynitrite-mediated reactions, which warrants caution in experimental design and data interpretation.[5]

Experimental Protocols

The following protocols are provided as examples and may require optimization for specific experimental systems.

General Preparation of Carboxy-PTIO Solutions

-

Aqueous Stock Solution: Directly dissolve the crystalline this compound salt in an aqueous buffer of choice (e.g., PBS, pH 7.2) to the desired concentration. Prepare fresh daily.[2]

-

Organic Stock Solution: For higher concentrations, dissolve this compound salt in an organic solvent such as DMSO, DMF, or ethanol. Purge the solvent with an inert gas before dissolving the compound. Further dilute the stock solution into aqueous buffers for biological experiments, ensuring the final concentration of the organic solvent is minimal.[2]

In Vitro Nitric Oxide Scavenging Assay (Griess Assay)

This protocol describes the use of Carboxy-PTIO to confirm that an observed effect is NO-dependent using the Griess assay, which measures nitrite (a stable breakdown product of NO).

Figure 2: Workflow for a cell-based NO scavenging assay.

Materials:

-

Cells capable of producing NO (e.g., RAW 264.7 macrophages)

-

Cell culture medium

-

Lipopolysaccharide (LPS) or other NO-inducing agent

-

This compound salt

-

Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Carboxy-PTIO (e.g., 10-200 µM) for 1 hour.[6]

-

Stimulate NO production by adding an inducing agent (e.g., 1 µg/mL LPS).

-

Incubate for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Add an equal volume of Griess Reagent to the supernatant in a new 96-well plate.

-

Incubate the plate in the dark at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A decrease in absorbance in the presence of Carboxy-PTIO indicates scavenging of NO.

In Vivo Administration for Nitric Oxide Scavenging

This protocol provides a general guideline for the systemic administration of Carboxy-PTIO in a rodent model.

Materials:

-

Experimental animals (e.g., rats, mice)

-

This compound salt

-

Sterile saline or PBS

-

Appropriate syringes and needles for the chosen route of administration

Procedure:

-

Prepare a sterile solution of Carboxy-PTIO in saline or PBS at the desired concentration.

-

Administer Carboxy-PTIO to the animals. The dosage and route of administration will depend on the specific experimental model. For example, in a rat model of endotoxic shock, intravenous infusion of 0.056-1.70 mg/kg/min has been used.[6] In a mouse model of melanoma, intraperitoneal injections of 2 mg twice daily have been reported.[7]

-

Proceed with the experimental protocol (e.g., induction of disease, behavioral testing).

-

Collect tissues or samples for downstream analysis to assess the effects of NO scavenging.

Electron Paramagnetic Resonance (EPR) Spectroscopy for NO Detection

Carboxy-PTIO can be used as a spin trap for the detection and quantification of NO using EPR spectroscopy. The reaction of Carboxy-PTIO with NO results in a characteristic change in the EPR spectrum.

Procedure Outline:

-

Prepare a solution of Carboxy-PTIO (e.g., 0.3 mM).

-

Mix the Carboxy-PTIO solution with the sample suspected of containing NO.

-

Transfer the mixture to a capillary micropipette.

-

Place the capillary in the EPR cavity of the spectrometer.

-

Record the EPR spectrum. The appearance of a new signal corresponding to Carboxy-PTI confirms the presence of NO.

Note: The utility of Carboxy-PTIO for quantitative NO detection in biological systems can be limited due to its degradation and the potential for the product to be reduced to EPR-silent species.

Applications in Research

The ability of Carboxy-PTIO to specifically scavenge NO has led to its use in a wide range of research areas, including:

-

Cardiovascular Research: To investigate the role of NO in vasodilation, blood pressure regulation, and ischemic injury.[2]

-

Neuroscience: To study the function of NO in neurotransmission, synaptic plasticity, and neurodegenerative diseases.

-

Immunology and Inflammation: To explore the involvement of NO in inflammatory responses, host defense, and the tumor microenvironment.[7]

-

Drug Development: As a tool to screen for compounds that modulate NO signaling pathways.

Conclusion

This compound salt is a robust and versatile tool for researchers investigating the biological roles of nitric oxide. Its well-defined solubility and stability, coupled with its specific NO scavenging activity, make it suitable for a variety of in vitro and in vivo applications. By understanding its chemical properties and following established experimental protocols, scientists can effectively utilize Carboxy-PTIO to advance our understanding of NO-mediated processes in health and disease.

References

- 1. Interference of carboxy-PTIO with nitric oxide- and peroxynitrite-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carboxy-PTIO, a scavenger of nitric oxide, selectively inhibits the increase in medullary perfusion and improves renal function in endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NO Detection Carboxy-PTIO | CAS 148819-93-6 Dojindo [dojindo.com]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The nitric oxide radical scavenger carboxy-PTIO reduces the immunosuppressive activity of myeloid-derived suppressor cells and potentiates the antitumor activity of adoptive cytotoxic T lymphocyte immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Recommended working concentration of Carboxy-PTIO for in vitro studies.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy-PTIO (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) is a potent and widely used cell-permeable scavenger of nitric oxide (NO). In biological systems, NO is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, inflammation, and apoptosis. The ability of Carboxy-PTIO to rapidly and specifically react with NO makes it an invaluable tool for elucidating the roles of NO in various in vitro models.[1][2] This document provides detailed application notes and protocols for the effective use of Carboxy-PTIO in in vitro studies.

Mechanism of Action

Carboxy-PTIO is a stable organic radical that stoichiometrically reacts with nitric oxide to form nitrogen dioxide (NO₂) and the corresponding derivative, Carboxy-PTI.[1] This reaction effectively quenches NO, thereby inhibiting its downstream signaling pathways. A key pathway inhibited by Carboxy-PTIO is the NO-mediated activation of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP) and subsequent activation of cGMP-dependent protein kinases.[3][4] By scavenging NO, Carboxy-PTIO prevents the accumulation of cGMP and modulates various cellular processes.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. NO Detection Carboxy-PTIO | CAS 148819-93-6 Dojindo [dojindo.com]

- 3. Interference of carboxy-PTIO with nitric oxide- and peroxynitrite-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of Distinct cAMP-Dependent and cGMP-Dependent Pathways by Nitric Oxide in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of Carboxy-PTIO Potassium Salt Stock Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of Carboxy-PTIO potassium salt stock solutions. Carboxy-PTIO (2-(4-Carboxyphenyl)-4,5-dihydro-4,4,5,5-tetramethyl-1H-imidazol-1-yloxy-3-oxide) potassium salt is a potent, water-soluble nitric oxide (NO) scavenger crucial for in vitro and in vivo studies investigating the roles of NO in various physiological and pathological signaling pathways. Accurate preparation of stock solutions is paramount for experimental reproducibility and reliable data. This guide outlines the necessary chemical properties, solubility characteristics, a detailed step-by-step protocol for preparation, and appropriate storage conditions.

Introduction

This compound salt is a stable radical that stoichiometrically reacts with nitric oxide, making it an invaluable tool for researchers studying NO signaling. Its utility spans across various fields, including neuroscience, immunology, and cardiovascular research. Proper dissolution and storage are critical to maintain its activity and ensure the validity of experimental results. This application note provides a standardized protocol for the preparation of this compound salt stock solutions.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound salt is essential for its effective use in experimental settings. Key properties are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₆KN₂O₄ | [1] |

| Molecular Weight | 315.38 g/mol | [2][3] |

| Appearance | Blue powder/crystalline solid | [1][4] |

| Purity | ≥98% | [5] |

| Storage Temperature | -20°C | [1][4][6] |

| Stability | Stable for at least 2 years when stored as a solid at -20°C | [4] |

Solubility Data

This compound salt exhibits solubility in a range of aqueous and organic solvents. The choice of solvent will depend on the specific requirements of the experiment. It is crucial to consider the potential physiological effects of organic solvents in biological systems.

| Solvent | Solubility | References |

| Water | 100 mg/mL | [1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~35 mg/mL | [4][7] |

| Dimethyl Sulfoxide (DMSO) | ~1.4 mg/mL | [7][8] |

| Dimethylformamide (DMF) | ~3.3 mg/mL | [7][8] |

| Ethanol | ~1.6 mg/mL | [7][8] |

Note: Aqueous solutions of this compound salt are not recommended for storage for more than one day[4][7]. For experiments sensitive to organic solvents, it is advised to prepare aqueous solutions fresh by directly dissolving the solid in the desired buffer[7].

Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol details the preparation of a 10 mM stock solution in a suitable aqueous buffer (e.g., PBS, pH 7.2).

Materials:

-

This compound salt (solid)

-

Phosphate-Buffered Saline (PBS), pH 7.2, sterile

-

Microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Analytical balance

Procedure:

-

Calculate the required mass:

-

Molecular Weight (MW) of this compound salt = 315.38 g/mol .

-

To prepare 1 mL of a 10 mM solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 315.38 g/mol x 1000 mg/g = 3.15 mg

-

-

-

Weighing:

-

Carefully weigh out 3.15 mg of this compound salt powder using an analytical balance.

-

-

Dissolution:

-

Transfer the weighed powder to a sterile microcentrifuge tube.

-

Add 1 mL of sterile PBS (pH 7.2) to the tube.

-

Vortex the solution thoroughly until the solid is completely dissolved. The solution should appear as a clear blue liquid.

-

-

Sterilization (Optional):

-

If required for cell culture experiments, the stock solution can be filter-sterilized through a 0.22 µm syringe filter.

-

-

Storage:

-

Use the freshly prepared aqueous solution immediately.

-

It is not recommended to store aqueous solutions for more than one day[4][7]. If short-term storage is necessary, protect from light and store at 2-8°C. For longer-term storage, aliquoting and freezing at -20°C may be possible, but stability should be validated for the specific experimental conditions.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of Carboxy-PTIO and the workflow for preparing a stock solution.

Caption: Mechanism of Nitric Oxide scavenging by Carboxy-PTIO.

Caption: Workflow for preparing this compound stock solution.

Safety Precautions

While this compound salt is not classified as a hazardous substance, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of the powder and direct contact with skin and eyes.

Conclusion

This application note provides a detailed protocol for the preparation of this compound salt stock solutions, tailored for researchers in various scientific disciplines. By adhering to this standardized procedure, scientists can ensure the consistency and reliability of their experimental outcomes when investigating nitric oxide signaling pathways. The provided data and diagrams serve as a quick and comprehensive reference for laboratory use.

References

- 1. Carboxy-PTIO | Nitric Oxide Scavenger [stressmarq.com]

- 2. Carboxy-PTIO, potassium salt | CAS 148819-94-7 | Tocris Bioscience [tocris.com]

- 3. Carboxy-PTIO, potassium salt | CAS:148819-94-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. 羧基-PTIO钾盐 - 10mg聚乙烯瓶封装 [sigmaaldrich.com]

- 6. agscientific.com [agscientific.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

Application Notes and Protocols for In Vivo Administration of Carboxy-PTIO Potassium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy-PTIO potassium (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide potassium salt) is a potent, water-soluble scavenger of nitric oxide (NO).[1][2] In in vivo animal models, it serves as a valuable tool to investigate the physiological and pathophysiological roles of NO. By rapidly reacting with and neutralizing NO, this compound allows researchers to probe the downstream effects of NO depletion in various biological systems.[1][2] These application notes provide detailed protocols for the preparation and administration of this compound in common in vivo models, summarize key quantitative data from published studies, and illustrate its mechanism of action.

Mechanism of Action

This compound exerts its biological effects by directly scavenging nitric oxide radicals.[1] This reaction prevents NO from activating its primary downstream target, soluble guanylyl cyclase (sGC).[3] In the absence of NO binding, sGC is not stimulated to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The resulting decrease in intracellular cGMP levels leads to reduced activation of cGMP-dependent protein kinases (PKG), which in turn modulates various cellular processes, including smooth muscle relaxation, neurotransmission, and inflammation.[4]

Mechanism of this compound in the nitric oxide signaling pathway.

Data Presentation

In Vivo Administration of this compound in Rodent Models

| Animal Model | Disease/Condition | Route of Administration | Dosage | Key Findings |

| Sprague-Dawley Rat | LPS-induced Endotoxic Shock | Intravenous (IV) infusion | 0.056-1.70 mg/kg/min for 1 hour | Improved hypotension, renal dysfunction, and survival rate.[1] |

| Sprague-Dawley Rat | Endotoxemia | Not specified | Not specified | Led to a sustained increase in inulin clearance.[5] |

| C57BL/10J Mouse | Permanent Focal Cerebral Ischemia | Intraperitoneal (IP) | 0.6 mg/kg | Significantly reduced brain infarction by 27-30%. |

| Sprague-Dawley Rat | Permanent Focal Cerebral Ischemia | Intraperitoneal (IP) | 0.6 mg/kg | Significantly attenuated infarct volume. |

| C57BL/6NCrj Mouse | Permanent Focal Cerebral Ischemia | Intraperitoneal (IP) | 0.6 mg/kg | Significantly attenuated infarct volume. |

| Mouse | Overt Pain-like Behavior | Subcutaneous (SC) | 3 mg/kg (of Angeli's salt, a nitroxyl donor) | This study used a nitroxyl donor, not Carboxy-PTIO, but is relevant to NO-related pain signaling. |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound salt

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.2

-

Sterile water for injection

-

Organic solvents (optional, for stock solutions): Ethanol, DMSO

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles (appropriate gauge for the intended route of administration)

-

Vortex mixer

-

Sonicator (optional)

Protocol for Aqueous Solution Preparation:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the required volume of sterile PBS (pH 7.2) or sterile water to achieve the final desired concentration. This compound is soluble in PBS (pH 7.2) at approximately 35 mg/mL and in water at up to 100 mg/mL.[2]

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]

-

It is highly recommended to prepare fresh solutions immediately before use, as aqueous solutions are not recommended for storage for more than one day.

Protocol for Stock Solution Preparation (using organic solvents):

-

For long-term storage, this compound can be stored as a solid at -20°C for at least two years.

-

To prepare a stock solution, dissolve this compound in an organic solvent such as ethanol or DMSO. The solubility is approximately 1.4 mg/mL in both solvents.

-

Purge the vial with an inert gas before sealing to enhance stability.

-

Store stock solutions at -20°C for up to one month or -80°C for up to six months.[1]

-

Before use, thaw the stock solution and make further dilutions into aqueous buffers or isotonic saline for biological experiments. Ensure the final concentration of the organic solvent is minimal to avoid physiological effects.

Intravenous (IV) Injection Protocol (Rat)

Materials:

-

Prepared this compound solution

-

Rat restrainer

-

Heat lamp or warming pad

-

Sterile 25-27G needles and 1 mL syringes

-

70% ethanol

-

Sterile gauze

Protocol:

-

Animal Preparation: Acclimatize the rat to the experimental conditions. To induce vasodilation of the tail veins, warm the rat using a heat lamp or by placing its cage on a warming pad for a short period.

-

Restraint: Place the rat in an appropriate restrainer, ensuring the tail is accessible.

-

Vein Visualization: Gently clean the tail with 70% ethanol to help visualize the lateral tail veins.

-

Injection:

-

Load the sterile syringe with the prepared this compound solution.

-

Position the needle, bevel up, parallel to the vein.

-

Carefully insert the needle into the vein. A successful entry is often indicated by a flash of blood in the needle hub.

-

Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw the needle and re-attempt at a more proximal site.

-

For infusions, a catheter can be surgically placed in a suitable vein (e.g., jugular or femoral vein) and connected to an infusion pump.

-

-

Post-injection Care: After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding. Monitor the animal for any adverse reactions.

Intraperitoneal (IP) Injection Protocol (Mouse)

Materials:

-

Prepared this compound solution

-

Sterile 25-27G needles and 1 mL syringes

-

70% ethanol

Protocol:

-

Animal Restraint: Gently restrain the mouse by scruffing the neck and securing the tail. Position the mouse so its head is tilted slightly downwards to move the abdominal organs away from the injection site.

-

Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

-

Injection:

-

Load the sterile syringe with the prepared this compound solution.

-

Wipe the injection site with 70% ethanol.

-

Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure no fluid (e.g., urine or intestinal contents) is drawn into the syringe.

-

Inject the solution smoothly.

-

-

Post-injection Care: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.

Subcutaneous (SC) Injection Protocol (General Rodent)

Materials:

-

Prepared this compound solution

-

Sterile 25-27G needles and 1 mL syringes

-

70% ethanol

Protocol:

-

Animal Restraint: Gently restrain the animal.

-

Injection Site: A common site for subcutaneous injection is the loose skin over the back, between the shoulder blades.

-

Injection:

-

Tent the skin at the injection site.

-

Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

-

Gently aspirate to ensure the needle has not entered a blood vessel.

-

Inject the solution, which should form a small bleb under the skin.

-

-

Post-injection Care: Withdraw the needle and gently massage the area to help disperse the solution. Return the animal to its cage and monitor for any adverse reactions.

Experimental Workflow

General experimental workflow for in vivo studies using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Carboxy-PTIO, potassium salt | Hello Bio [hellobio.com]

- 3. Carboxy-PTIO | Nitric Oxide Scavenger [stressmarq.com]

- 4. Nitroxyl inhibits overt pain-like behavior in mice: role of cGMP/PKG/ATP-sensitive potassium channel signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Utilizing Carboxy-PTIO Potassium in Conjunction with Nitric Oxide Donors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the combined use of Carboxy-PTIO potassium, a potent nitric oxide (NO) scavenger, with various nitric oxide donors. This combination is a powerful tool for elucidating the specific roles of NO in complex biological systems. By controllably generating and then scavenging NO, researchers can dissect its direct effects from those of downstream metabolites or other confounding factors.

Introduction to this compound and NO Donors

This compound is a water-soluble and stable scavenger of nitric oxide.[1][2] It rapidly and stoichiometrically reacts with NO to form nitrogen dioxide (NO2), thereby effectively removing free NO from the experimental system.[3][4] This property makes it an invaluable tool for confirming that an observed biological effect is indeed mediated by NO.

Nitric oxide donors are a class of compounds that release NO under specific conditions, such as physiological pH, light exposure, or enzymatic action. Commonly used NO donors in research include S-nitroso-N-acetyl-DL-penicillamine (SNAP), sodium nitroprusside (SNP), and S-nitrosoglutathione (GSNO). These donors allow for the controlled introduction of NO into cellular or tissue models to study its diverse physiological and pathological roles.

Key Applications

The combination of this compound and NO donors is instrumental in a variety of research areas:

-

Signal Transduction: Elucidating the role of NO in signaling pathways such as the PI3K/Akt, NF-κB, and MAPK pathways.

-

Cell Viability and Apoptosis: Determining the pro- or anti-apoptotic effects of NO in different cell types and conditions.

-

Vasoregulation: Studying the effects of NO on vascular smooth muscle relaxation and blood pressure regulation.

-

Neurotransmission: Investigating the role of NO as a neurotransmitter in the central and peripheral nervous systems.

-

Immunology: Examining the involvement of NO in inflammatory responses and immune cell function.

Data Presentation: Quantitative Effects of Carboxy-PTIO in Modulating NO Donor Activity

The following tables summarize the quantitative effects of Carboxy-PTIO in reversing the cellular impacts of various NO donors. This data has been synthesized from multiple research articles to provide a comparative overview.

Table 1: Reversal of NO Donor-Induced Effects on Akt Signaling by Carboxy-PTIO

| NO Donor | NO Donor Concentration | Carboxy-PTIO Concentration | Cell Type | Measured Effect | Result |

| SNP | 1 x 10⁻⁹ to 1 x 10⁻⁵ M | 100 µM | HUVECs | Akt S-nitrosylation | Carboxy-PTIO abolished SNP-induced Akt S-nitrosylation.[5][6] |

| SNP | 1 x 10⁻⁹ to 1 x 10⁻⁵ M | 100 µM | HUVECs | Akt Activity (GSK3 phosphorylation) | Carboxy-PTIO reversed the SNP-induced decrease in Akt activity.[5][6] |

Table 2: Modulation of NO Donor-Induced Effects on Cell Viability and Proliferation by Carboxy-PTIO

| NO Donor | NO Donor Concentration | Carboxy-PTIO Concentration | Cell Type | Measured Effect | Result |

| Not Specified (Hypoxia-induced NO) | Not Applicable | Not Specified | Hypoxic VSMCs | Cell Proliferation (EdU incorporation) | Carboxy-PTIO increased the number of proliferating cells.[2][7] |

| Not Specified (Hypoxia-induced NO) | Not Applicable | Not Specified | Hypoxic VSMCs | Apoptosis (Annexin V staining) | Carboxy-PTIO decreased the percentage of apoptotic cells.[2][7] |

Table 3: Effect of Carboxy-PTIO on NO Levels and Downstream Signaling

| Condition | Carboxy-PTIO Concentration | Cell Type | Measured Effect | Result |

| IFN-γ and LPS stimulation | Not Specified | J774.1 Macrophages | NO₂⁻ levels | Carboxy-PTIO increased the detectable NO₂⁻ levels by 4- to 5-fold.[8] |

| Physalin A treatment | 200 µM | A375-S2 human melanoma cells | NO expression | Carboxy-PTIO significantly suppressed the stimulation of NO expression.[3] |

Experimental Protocols

General Co-Administration Protocol of NO Donor and Carboxy-PTIO

This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for each experimental system.

-

Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.

-

Pre-treatment with Carboxy-PTIO (Optional): In many experimental setups, cells are pre-incubated with Carboxy-PTIO to ensure the scavenger is present when NO is released.

-

Prepare a stock solution of this compound in sterile water or culture medium.

-

Dilute the stock solution to the desired final concentration in fresh culture medium.

-

Replace the existing medium with the Carboxy-PTIO-containing medium.

-

Incubate for a predetermined time (e.g., 30 minutes to 1 hour) under standard cell culture conditions.

-

-

Treatment with NO Donor:

-

Prepare a fresh stock solution of the chosen NO donor (e.g., SNAP, SNP, GSNO) in an appropriate solvent (refer to the manufacturer's instructions).

-

Dilute the NO donor stock solution to the desired final concentration in the Carboxy-PTIO-containing medium (or fresh medium if not pre-treating).

-

Add the NO donor solution to the cells.

-

-

Incubation: Incubate the cells for the desired experimental duration. This can range from minutes to hours depending on the half-life of the NO donor and the biological process being investigated.

-

Downstream Analysis: Following incubation, proceed with the desired experimental assay, such as the Griess assay for NO measurement, cell viability assays, or Western blotting for signaling pathway analysis.

Protocol for Nitric Oxide Measurement using the Griess Assay

The Griess assay is a colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite (NO₂⁻).

-

Sample Collection: Collect the cell culture supernatant from your experimental wells.

-

Griess Reagent Preparation: The Griess reagent is typically a two-part solution:

-

Solution A: Sulfanilamide in an acidic solution (e.g., 1% sulfanilamide in 5% phosphoric acid).

-

Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water (e.g., 0.1% NED).

-

Note: Some protocols use a pre-mixed Griess reagent.

-

-

Assay Procedure:

-

Pipette 50 µL of each sample supernatant into a 96-well plate.

-

Add 50 µL of Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Protocol for Cell Viability Assessment using MTT Assay

The MTT assay measures cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Cell Treatment: Treat cells with the NO donor and/or Carboxy-PTIO as described in the co-administration protocol.

-

MTT Addition:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well of a 96-well plate (for a final volume of 100 µL).

-

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol for Western Blot Analysis of Signaling Pathways (e.g., Akt, NF-κB)

Western blotting allows for the detection and quantification of specific proteins to assess the activation state of signaling pathways.

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt, total Akt, p65) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

The following diagrams illustrate the interplay between NO donors, Carboxy-PTIO, and key signaling pathways.

Figure 1: Experimental workflow demonstrating the action of Carboxy-PTIO as an NO scavenger.

Figure 2: NO-mediated inhibition of the Akt signaling pathway and its reversal by Carboxy-PTIO.

Figure 3: Potential points of nitric oxide intervention in the NF-κB signaling pathway.

References

- 1. cdn-links.lww.com [cdn-links.lww.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 8. Improved detection of nitric oxide radical (NO.) production in an activated macrophage culture with a radical scavenger, carboxy PTIO and Griess reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for EPR Detection of Nitric Oxide Using Carboxy-PTIO Potassium

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Carboxy-PTIO potassium salt as a spin trap for the detection and quantification of nitric oxide (NO) using Electron Paramagnetic Resonance (EPR) spectroscopy. This document includes detailed protocols for both in vitro and ex vivo applications, quantitative data for experimental planning, and diagrams of relevant signaling pathways and experimental workflows.

Introduction